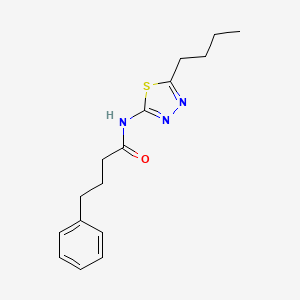

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide

Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a butyl group at position 5 and a 4-phenylbutanamide moiety at position 2. The thiadiazole ring is known for its electron-deficient nature and ability to participate in hydrogen bonding, making it a scaffold of interest in medicinal and agrochemical research.

Properties

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3OS/c1-2-3-12-15-18-19-16(21-15)17-14(20)11-7-10-13-8-5-4-6-9-13/h4-6,8-9H,2-3,7,10-12H2,1H3,(H,17,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXLAHNQPWVYQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 4-phenylbutanoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can help in reducing the production costs and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.

Substitution: Amines, alcohols, thiols; reactions are generally conducted in polar solvents like dimethylformamide or dimethyl sulfoxide at ambient or elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Substituted thiadiazole derivatives

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials with desired properties.

Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately causing cell death. Additionally, the compound may interact with signaling pathways that regulate cell growth, differentiation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The following table summarizes key physical properties of structurally related 1,3,4-thiadiazol-2-yl derivatives from , highlighting variations in substituents, yields, and melting points:

| Compound ID & Structure | Yield (%) | Melting Point (°C) | Physical State |

|---|---|---|---|

| N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide (Target) | - | - | - |

| 5e : N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide | 74 | 132–134 | Yellow solid |

| 5h : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide | 88 | 133–135 | White solid |

| 5j : N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide | 82 | 138–140 | White solid |

| 5m : N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide | 85 | 135–136 | White solid |

Key Observations :

- Substituent Effects : The presence of bulky or electron-withdrawing groups (e.g., 4-chlorobenzylthio in 5j ) correlates with higher melting points compared to benzylthio derivatives (e.g., 5h ), likely due to enhanced intermolecular interactions .

- Synthetic Yields : Benzylthio-substituted derivatives (5h , 5m ) show higher yields (85–88%), suggesting favorable reaction pathways for these substituents .

The target compound’s 4-phenylbutanamide group may influence solubility and crystallinity differently compared to acetamide derivatives in . For instance, sulfonamide analogs like 4-Amino-N-(5-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide () exhibit distinct solubility profiles due to sulfonamide’s polarity, whereas the target’s amide group may offer intermediate hydrophilicity .

Functional Group Variations

Amide vs. Sulfonamide Derivatives

- Amides: The target compound’s butanamide group contrasts with sulfonamide derivatives (e.g., 4-Amino-N-(5-butyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide in ). Sulfonamides generally exhibit higher acidity and solubility in aqueous media due to the sulfonyl group’s electron-withdrawing effects, whereas amides may show better lipid membrane permeability .

Alkyl vs. Aryl Substituents

- Butyl vs. However, alkyl chains like butyl may enhance solubility in non-polar solvents .

Biological Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered attention due to their diverse biological activities. This article provides an overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring linked to a phenylbutanamide moiety , which is crucial for its biological activity. The synthesis typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 4-phenylbutanoyl chloride , often in the presence of a base like triethylamine to facilitate the reaction and neutralize byproducts.

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The compound is believed to interact with specific enzymes involved in essential biosynthetic pathways. This interaction can inhibit enzyme activity, leading to disrupted cellular processes and potential cell death.

- Signaling Pathway Modulation : It may also influence signaling pathways that regulate cell growth and apoptosis, contributing to its anticancer properties .

Anticancer Properties

Research has demonstrated that thiadiazole derivatives exhibit significant anticancer activity. For example, studies indicate that N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide can inhibit the proliferation of various cancer cell lines. The following table summarizes some key findings related to its anticancer activity:

| Cell Line | IC50 Value (µg/mL) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | Significant inhibition |

| A549 (Lung Cancer) | 0.52 | Moderate inhibition |

| SK-MEL-2 (Melanoma) | 4.27 | Effective growth inhibition |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency against specific cancer types .

Antimicrobial Activity

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has also been investigated for its antimicrobial properties. The thiadiazole ring plays a crucial role in its ability to disrupt bacterial cell wall synthesis and interfere with microbial growth. It has shown effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria .

Case Studies and Research Findings

In a study examining the structure–activity relationship (SAR) of thiadiazole derivatives, it was found that modifications at the C-5 position significantly influenced biological activity. Compounds with electron-withdrawing groups exhibited enhanced anticancer properties compared to those with electron-donating groups.

Another research paper highlighted the importance of the phenyl group in enhancing lipophilicity and membrane permeability, which are critical factors for drug efficacy .

Q & A

Q. What is the synthetic pathway for N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide, and how is its structure confirmed?

The compound is synthesized via nucleophilic acyl substitution, where 5-butyl-1,3,4-thiadiazole-2-amine reacts with 4-phenylbutanoyl chloride. Key steps include refluxing in anhydrous solvents (e.g., THF or DCM) under inert conditions. Post-synthesis, characterization employs 1H/13C NMR to confirm amide bond formation, IR spectroscopy for functional group analysis (e.g., C=O stretch at ~1650 cm⁻¹), and mass spectrometry for molecular ion validation. Crystallographic tools like SHELXL (for small-molecule refinement) may resolve 3D structures .

Q. Which spectroscopic techniques are critical for analyzing this compound’s purity and structural integrity?

- NMR : Assigns proton environments (e.g., butyl chain δ ~0.8–1.5 ppm, aromatic protons δ ~7.0–7.5 ppm).

- IR : Identifies thiadiazole ring vibrations (C-S-C stretches at 600–800 cm⁻¹) and amide C=O bonds.

- High-resolution MS : Confirms molecular formula (e.g., [M+H]+ ion).

- HPLC : Assesses purity (>95% required for biological assays) .

Q. What are the primary biological targets explored for this compound in preclinical studies?

Thiadiazole derivatives are investigated for enzyme inhibition (e.g., kinases, proteases) and antimicrobial activity (via disruption of bacterial cell membranes). Initial screens use MIC assays for bacteria/fungi and MTT assays for cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

- Catalysts : Use DMAP or triethylamine to accelerate acylation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-synthesis purification via column chromatography.

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) models binding to enzymes (e.g., COX-2, EGFR).

- MD simulations (GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR studies correlate substituent effects (e.g., butyl chain length) with activity trends .

Q. How do structural modifications (e.g., alkyl chain length) influence bioactivity?

- Butyl vs. ethyl groups : Longer chains (butyl) enhance lipophilicity, improving membrane permeability but potentially reducing solubility. Comparative SAR studies use logP measurements and in vitro permeability assays (Caco-2 cells) .

Q. What methodologies resolve contradictions in reported biological activity data?

- Orthogonal assays : Combine enzymatic inhibition (e.g., fluorogenic substrates) with cellular apoptosis assays (Annexin V/PI staining).

- Dose-response curves : Calculate IC50 values across multiple cell lines to validate specificity.

- Crystallographic data : Resolve binding modes to confirm target engagement .

Q. How is X-ray crystallography applied to elucidate this compound’s supramolecular interactions?

- SHELX suite : Refines crystal structures to identify hydrogen bonds (e.g., amide-NH⋯O=S interactions) and π-stacking (phenyl-thiadiazole).

- ORTEP-3 : Visualizes thermal ellipsoids and packing diagrams, critical for understanding solid-state reactivity .

Methodological Notes

- Avoid commercial sources : Prioritize data from PubChem and peer-reviewed journals over vendor platforms .

- Data validation : Cross-reference spectral data with synthetic intermediates to confirm regioselectivity .

- Ethical compliance : Adhere to institutional guidelines for biological testing (e.g., IACUC for in vivo studies).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.